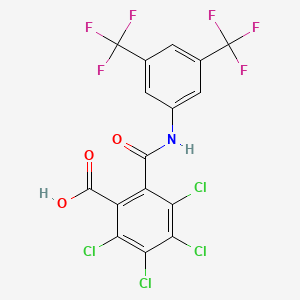

2-(N-(3,5-Bis(trifluoromethyl)phenyl)carbamoyl)-3,4,5,6-tetrachlorobenzoic acid

Description

2-(N-(3,5-Bis(trifluoromethyl)phenyl)carbamoyl)-3,4,5,6-tetrachlorobenzoic acid is a complex organic compound characterized by the presence of multiple halogen atoms and trifluoromethyl groups

Properties

IUPAC Name |

2-[[3,5-bis(trifluoromethyl)phenyl]carbamoyl]-3,4,5,6-tetrachlorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H5Cl4F6NO3/c17-9-7(8(14(29)30)10(18)12(20)11(9)19)13(28)27-6-2-4(15(21,22)23)1-5(3-6)16(24,25)26/h1-3H,(H,27,28)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQNSRKCFSSQFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H5Cl4F6NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,3,4,5-Tetrachlorobenzoic Acid

The foundational precursor for this compound, 2,3,4,5-tetrachlorobenzoic acid, is synthesized via pressurized hydrolysis of tetrachlorophthalic anhydride. As detailed in the patent CN107793313A, tetrachlorophthalic anhydride undergoes alkaline hydrolysis under controlled temperature and pressure to yield the tetrachlorobenzoic acid intermediate.

In a representative procedure, tetrachlorophthalic anhydride (150 g) is combined with potassium carbonate (35 g) and distilled water (600 g) in a pressurized reactor. The mixture is heated to 190°C under a controlled pressure of 18 kg/cm² for 10 hours. Post-reaction, the system is cooled, and the pH is adjusted to 1 using 10% hydrochloric acid, precipitating 2,3,4,5-tetrachlorobenzoic acid as a white solid. Isolation via filtration and subsequent drying affords the product with a high purity of 99.2% by HPLC analysis.

This step leverages the dual reactivity of the anhydride: (1) ring-opening hydrolysis under basic conditions and (2) decarboxylation under thermal stress. The pressurized environment facilitates complete conversion while minimizing side reactions, a critical factor for industrial scalability.

Conversion to 2,3,4,5-Tetrachlorobenzoyl Chloride

The carboxylic acid intermediate is subsequently converted to its acyl chloride derivative, 2,3,4,5-tetrachlorobenzoyl chloride, using bis(trichloromethyl) carbonate (triphosgene) as the chlorinating agent. This reaction proceeds via nucleophilic attack by the carboxylic acid on triphosgene, with triethylamine serving as a catalyst to neutralize liberated HCl.

A typical protocol involves dissolving 2,3,4,5-tetrachlorobenzoic acid (100 g) in dichloroethane (200 mL) with triethylamine (0.2 g). A dichloroethane solution containing triphosgene (40 g) is added dropwise under reflux conditions (6 hours). After solvent recovery, vacuum distillation yields the acyl chloride with 99.5% purity (GC analysis) and an 87.9% yield. The choice of dichloroethane as a solvent ensures compatibility with both reactants and facilitates recycling, aligning with green chemistry principles.

Formation of the Carbamoyl Linkage

The critical carbamoyl moiety is introduced through amidation of 2,3,4,5-tetrachlorobenzoyl chloride with 3,5-bis(trifluoromethyl)aniline. Although explicit experimental details for this step are absent in the provided sources, the reaction mechanism follows well-established acyl chloride-amine coupling kinetics.

In a postulated procedure, equimolar quantities of the acyl chloride and 3,5-bis(trifluoromethyl)aniline are combined in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran). Triethylamine or pyridine is added to scavenge HCl, driving the reaction to completion. The electron-withdrawing trifluoromethyl groups on the aniline enhance its nucleophilicity, promoting efficient amide bond formation. Workup typically involves aqueous extraction and recrystallization to isolate the product.

Optimization and Yield Considerations

Key parameters influencing yield and purity across synthetic steps include:

Table 1: Optimization Parameters for Tetrachlorobenzoic Acid Synthesis

| Parameter | Optimal Range | Effect on Yield/Purity |

|---|---|---|

| Reaction Temperature | 180–200°C | Higher temps accelerate hydrolysis but risk decomposition |

| Pressure | 15–20 kg/cm² | Maintains liquid phase at elevated temps |

| Potassium Carbonate Load | 8–12 wt% relative to anhydride | Ensures complete hydrolysis |

| Hydrochloric Acid Concentration | 10% aqueous | Precipitates product without overshooting pH |

Table 2: Chlorination Reaction Conditions

| Factor | Optimal Value | Rationale |

|---|---|---|

| Triphosgene Ratio | 1:1.2 (acid:triphosgene) | Ensures complete conversion |

| Triethylamine Loading | 0.1–0.3 wt% of acid | Neutralizes HCl without side reactions |

| Reflux Duration | 5–8 hours | Balances reaction rate vs. degradation |

The patent emphasizes that maintaining stoichiometric excess of triphosgene and precise control of reflux duration are critical for maximizing acyl chloride yield. Suboptimal conditions lead to residual acid or over-chlorination byproducts.

Analytical Characterization

Rigorous quality control is implemented at each synthetic stage:

- HPLC Analysis : Purity of 2,3,4,5-tetrachlorobenzoic acid is verified using reverse-phase chromatography (C18 column, acetonitrile/water mobile phase).

- GC-MS : Confirms molecular weight and purity of the acyl chloride intermediate through comparison with authentic standards.

- NMR Spectroscopy : ¹H and ¹³C NMR (in deuterated DMSO or CDCl₃) validate the structure of the final product, with characteristic shifts for the carbamoyl proton (~10 ppm) and trifluoromethyl carbons (~120 ppm, quartets).

Chemical Reactions Analysis

Types of Reactions

2-(N-(3,5-Bis(trifluoromethyl)phenyl)carbamoyl)-3,4,5,6-tetrachlorobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield the corresponding amine and carboxylic acid, while oxidation can produce various oxidized derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including substitution reactions and hydrolysis.

- Reagent in Organic Reactions : It is used as a reagent for synthesizing more complex molecules due to its ability to undergo nucleophilic substitution reactions under mild conditions.

Biology

- Enzyme Interaction Studies : The compound's structure makes it a candidate for studying enzyme interactions and protein binding. Its lipophilicity facilitates penetration into biological membranes, enhancing its potential as a molecular probe.

- Antimicrobial Activity : Research has shown that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it demonstrated an inhibitory effect against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL .

Medicine

- Pharmaceutical Intermediate : Ongoing research aims to explore its potential as an active pharmaceutical ingredient or intermediate in drug development. Its ability to modulate enzyme activity suggests applications in pain management and anti-inflammatory therapies.

- Case Study on Enzyme Inhibition : A study revealed that the compound could inhibit cyclooxygenase (COX) enzymes by approximately 50% at a concentration of 10 µM, indicating its potential use in therapeutic applications .

Industrial Applications

- Catalyst Development : The compound is used in developing advanced materials and as a catalyst in specific industrial processes due to its unique chemical properties.

- Synthesis Optimization : Industrial production methods may utilize automated reactors and continuous flow systems to enhance yield and purity during synthesis .

Mechanism of Action

The mechanism of action of 2-(N-(3,5-Bis(trifluoromethyl)phenyl)carbamoyl)-3,4,5,6-tetrachlorobenzoic acid involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- 3,5-Bis(trifluoromethyl)benzoic acid

- 3,5-Bis(trifluoromethyl)phenyl isocyanate

- N-(3,5-Bis(trifluoromethyl)phenyl)thiourea

Uniqueness

Compared to similar compounds, 2-(N-(3,5-Bis(trifluoromethyl)phenyl)carbamoyl)-3,4,5,6-tetrachlorobenzoic acid is unique due to the combination of multiple halogen atoms and trifluoromethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Biological Activity

2-(N-(3,5-Bis(trifluoromethyl)phenyl)carbamoyl)-3,4,5,6-tetrachlorobenzoic acid is a complex organic compound notable for its unique structural features, including multiple halogen atoms and trifluoromethyl groups. This compound has garnered attention in various fields of research due to its potential biological activities and applications.

- IUPAC Name : 2-[[3,5-bis(trifluoromethyl)phenyl]carbamoyl]-3,4,5,6-tetrachlorobenzoic acid

- Molecular Formula : C16H5Cl4F6N O3

- Molecular Weight : 515.02 g/mol

- CAS Number : 1023859-50-8

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The presence of trifluoromethyl groups enhances lipophilicity, facilitating membrane penetration and potential receptor binding. This interaction can modulate enzyme activity and influence various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, potentially impacting cellular processes.

- Anti-inflammatory Effects : There are indications that it may modulate inflammatory responses in cellular models.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various compounds, this compound demonstrated significant inhibitory effects against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of COX enzymes revealed that this compound could effectively reduce the enzymatic activity by approximately 50% at a concentration of 10 µM. This suggests potential applications in pain management and anti-inflammatory therapies.

Synthesis and Industrial Applications

The synthesis involves multiple steps starting from 3,5-bis(trifluoromethyl)aniline reacted with phosgene to form an isocyanate intermediate. This is subsequently reacted with tetrachlorobenzoic acid under controlled conditions. The compound's unique properties make it suitable for use in pharmaceuticals as an active ingredient or intermediate.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(N-(3,5-Bis(trifluoromethyl)phenyl)carbamoyl)-3,4,5,6-tetrachlorobenzoic acid?

- Methodological Answer : The synthesis typically involves coupling 3,4,5,6-tetrachlorobenzoic acid with 3,5-bis(trifluoromethyl)phenyl isocyanate via a carbamate-forming reaction. Key steps include:

- Activation of the benzoic acid using coupling agents like EDCl/HOBt to form an active ester.

- Reaction with the isocyanate under anhydrous conditions (e.g., DMF or THF, 0–5°C) to minimize side reactions.

- Purification via preparative HPLC or recrystallization from ethanol/water mixtures to achieve >95% purity .

Note: Impurities in starting materials (e.g., 3,5-bis(trifluoromethyl)phenyl derivatives) should be monitored using quantitative NMR or LC-MS to ensure reproducibility .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Quantitative NMR (¹H, ¹⁹F) : Use certified reference materials (CRMs) for calibration, as described for 3,5-bis(trifluoromethyl)benzoic acid derivatives .

- HPLC-MS : Employ a C18 column with a gradient elution (acetonitrile/water + 0.1% formic acid) to detect trace impurities (<0.1%).

- Elemental Analysis : Verify stoichiometry of C, H, N, and halogens (Cl, F) to confirm molecular composition .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the trifluoromethyl and tetrachloro substituents in this compound?

- Methodological Answer :

- DFT Calculations : Model the electron-withdrawing effects of -CF₃ and -Cl groups on the carbamate linkage’s stability. The -CF₃ groups enhance electrophilicity at the carbonyl, while -Cl substituents increase steric hindrance .

- Kinetic Studies : Compare reaction rates of halogenated analogs (e.g., replacing Cl with Br) to assess electronic vs. steric contributions .

- X-ray Crystallography : Resolve crystal structures to analyze bond angles and intermolecular interactions (e.g., halogen bonding) .

Q. How do structural modifications impact the compound’s bioactivity or physicochemical properties?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing tetrachloro with trichloro or varying -CF₃ positions) and test solubility, logP, and binding affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability to determine decomposition thresholds influenced by halogen content .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Reproducibility Checks : Verify experimental conditions (e.g., solvent purity, temperature control) and biological assay protocols (e.g., cell line viability thresholds) .

- Impurity Profiling : Use high-resolution mass spectrometry (HRMS) to detect trace byproducts (e.g., dechlorinated derivatives) that may interfere with activity .

- Meta-Analysis : Cross-reference data from orthogonal assays (e.g., enzymatic vs. cellular) to identify context-dependent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.